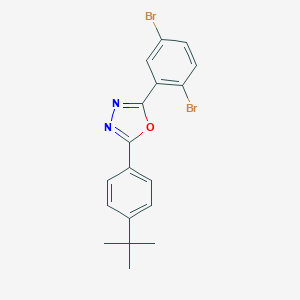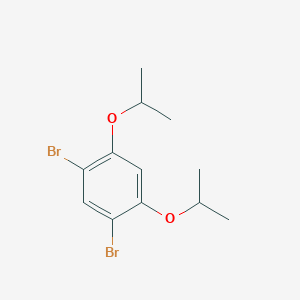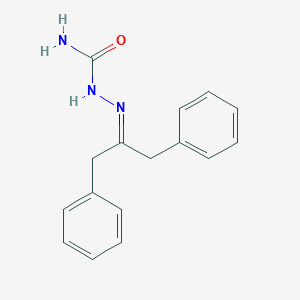![molecular formula C18H18O5S3 B296065 Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DMDD, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. DMDD is a dithiolate complex that has been synthesized through a number of methods, and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the interaction of this compound with biological molecules such as proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects in various studies. In animal studies, this compound has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. In human cell studies, this compound has been found to induce apoptosis in cancer cells, and to inhibit the activity of COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has several advantages for lab experiments, including its stability and solubility in a variety of solvents. However, this compound is also a highly reactive compound that requires careful handling and storage to avoid degradation. Additionally, this compound is relatively expensive to synthesize, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of this compound's potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with biological molecules.
Méthodes De Synthèse
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate can be synthesized through a number of methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate, followed by cyclization with sulfur and carbon disulfide. Other methods include the reaction of 4-methoxybenzaldehyde with diethyl oxalate, followed by cyclization with sulfur and carbon disulfide. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification methods to obtain a pure and stable product.
Applications De Recherche Scientifique
Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been found to have potential applications in a number of scientific fields. In the field of materials science, this compound has been used as a precursor for the synthesis of metal sulfide nanoparticles. In the field of electrochemistry, this compound has been used as a redox mediator for the electrochemical reduction of carbon dioxide. In the field of biochemistry, this compound has been found to exhibit interesting biological activities, including anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C18H18O5S3 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
diethyl 7-(4-methoxyphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C18H18O5S3/c1-4-22-17(19)15-14-10-13(11-6-8-12(21-3)9-7-11)24-26(14)25-16(15)18(20)23-5-2/h6-10H,4-5H2,1-3H3 |
Clé InChI |
KDPLXKVZNUGUOI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=C(C=C3)OC)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=C(C=C3)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
